![molecular formula C8H11Br3N2 B2384102 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide CAS No. 1909337-65-0](/img/structure/B2384102.png)
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide
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Overview
Description
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide is a chemical compound with the CAS Number: 1909337-65-0 . It has a molecular weight of 374.9 and is typically in powder form .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, which includes 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide, has been a topic of interest in the field of synthetic and medicinal chemistry . The synthesis of these compounds has been achieved through various pathways, including the adaptation of the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6 (7)8;;/h1,4,10H,2-3,5H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide are not available, 1,6-naphthyridines in general have been shown to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 374.9 . The storage temperature is typically room temperature .Scientific Research Applications
Anticancer Properties
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide: exhibits promising anticancer activity. Researchers have investigated its effects on cancer cell lines, and preliminary studies suggest that it may inhibit tumor growth and proliferation. Further mechanistic studies are needed to understand its precise mode of action and potential as an anticancer drug .
Anti-HIV Activity
The specific functionalization of the 1,6-naphthyridine core plays a crucial role in determining its activity. For instance:
- N-arylated/chromone/acid appended 1,6-naphthyridines have shown anti-HIV properties. These derivatives could potentially serve as leads for developing novel antiviral agents .
Antimicrobial Activity
Although not extensively studied, some derivatives of 1,6-naphthyridines exhibit antimicrobial effects. Researchers have explored their potential as antibacterial and antifungal agents. Further optimization and structure-activity relationship studies are necessary to harness their full antimicrobial potential .
Antioxidant Properties
Certain 1,6-naphthyridine derivatives, including those with appended functional groups, have demonstrated antioxidant activity. These compounds may help protect cells from oxidative stress and contribute to overall health .
Sex Hormone Regulatory Agents
Interestingly, (phenoxy-aryl)urea appended 1,6-naphthyridines have been investigated as potential sex hormone regulatory agents. Their specific effects on hormone receptors warrant further exploration .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, the core structure of this compound, have a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
Given the broad spectrum of biological applications of 1,6-naphthyridines, it can be inferred that this compound may interact with multiple pathways .
Result of Action
Based on the known activities of 1,6-naphthyridines, it can be inferred that this compound may have potential anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant effects .
properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6(7)8;;/h1,4,10H,2-3,5H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLESYDPUAFDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CN=C21)Br.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide | |
CAS RN |
1909337-65-0 |
Source
|
Record name | 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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